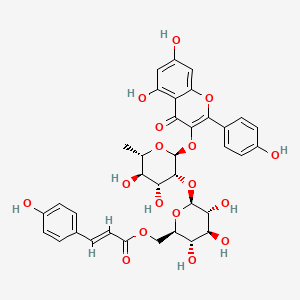Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a natural product found in Ginkgo biloba with data available.
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
CAS No.: 111957-48-3
Cat. No.: VC1856553
Molecular Formula: C36H36O17
Molecular Weight: 740.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 111957-48-3 |
|---|---|
| Molecular Formula | C36H36O17 |
| Molecular Weight | 740.7 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 |
| Standard InChI Key | KAJMZANRKFVVKV-RGXKZFLBSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O |
| SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
| Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Introduction
Chemical Structure and Identification
Molecular Identity
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is identified by several systematic nomenclature systems. It is registered with CAS number 111957-48-3 and appears in chemical databases under PubChem CID 11664897 . The compound has several synonyms including "3-O-{2-O-[6-O-(p-Hydroxyl-E-coumaroyl)-glucosyl]-(1-2)rhamnosyl kaempferol" and the IUPAC name "[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate" . It also has the unique identifier 7NMJ4SI4P6 in some databases .
Structural Composition
This compound consists of kaempferol (a common flavonol aglycone) attached to a complex disaccharide unit with an esterified p-coumaric acid moiety. Specifically, it is described as kaempferol attached to an alpha-L-[6'''-p-coumaroyl-beta-D-glucopyranosyl-(1->2)-rhamnopyranosyl] group at position 3 via a glycosidic linkage . The molecular formula is C36H36O17, with a precise molecular weight of 740.7 g/mol as computed by PubChem 2.2 . The compound contains 10 defined stereocenters (all with absolute stereochemistry) and one E/Z center in the trans-p-coumaroyl portion of the molecule .
Chemical Representation
The SMILES notation provides a linear representation of the compound's complex three-dimensional structure:
This notation encodes the stereospecific arrangement of all functional groups and chiral centers present in the molecule.
Natural Occurrence and Distribution
Botanical Sources
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside has been isolated and identified from the leaves of Ginkgo biloba, a living fossil tree species with significant medicinal importance in various traditional medical systems . Ginkgo biloba is renowned for its rich flavonoid content, with this particular compound being part of its complex phytochemical profile.
Related Compounds in Plant Kingdom
This compound belongs to a broader class of acylated kaempferol glycosides that occur throughout the plant kingdom. Similar compounds have been reported in the flavonol compounds databases maintained by the United States Department of Agriculture (USDA) and Phenol-Explorer (PE) . Related compounds, such as kaempferol-3-O-glucosyl(1-2)rhamnoside (without the p-coumaroyl group), have been identified in both Ginkgo biloba and Crocus speciosus .
Biochemical Properties and Functions
Functional Classification
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is classified as a glycosyloxyflavone, a disaccharide derivative, and a cinnamate ester . It is functionally related to trans-4-coumaric acid due to the presence of the p-coumaroyl moiety in its structure .
Biological Activities
The compound exhibits documented antioxidant activity, which is a common property among flavonoids and particularly important in the context of its presence in Ginkgo biloba . This antioxidant capacity may contribute to the neuroprotective and cardioprotective effects associated with Ginkgo extracts, although direct evidence linking this specific compound to these effects is limited in the available literature.
Metabolic Relationships
As a plant metabolite, Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is part of the flavonoid biosynthetic pathway in Ginkgo biloba . The acylation pattern with p-coumaric acid at the 6''' position of the glucose moiety represents a specialized modification that may influence its pharmacological properties and interaction with biological systems.
Chemical and Physical Properties
Physicochemical Characteristics
Table 1: Key physicochemical properties of Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside
Structural Relationships to Similar Compounds
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside shares structural similarities with other kaempferol glycosides such as kaempferol-3-O-glucosyl(1-2)rhamnoside (molecular weight: 594.5 g/mol) . The primary difference is the presence of the p-coumaroyl group at the 6''' position of the glucose moiety, which adds approximately 146 g/mol to the molecular weight and confers additional functional properties to the molecule.
Analytical Identification and Characterization
Spectroscopic Features
The unique structural features of this compound, particularly the combination of a kaempferol core with a specific disaccharide and p-coumaroyl moiety, provide distinctive spectroscopic signatures that can be used for identification and quantification in complex biological matrices. The acylation pattern, in particular, creates characteristic UV absorption patterns and fragmentation behavior in mass spectrometry.
Comparative Analysis with Related Flavonoid Compounds
Structural Variations in Kaempferol Glycosides
Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside represents one example from a diverse family of kaempferol glycosides that differ in their glycosylation patterns and acylation status. The Human Metabolome Database lists numerous kaempferol derivatives with variations in these structural features, including:
-
Kaempferol 3-O-alpha-L-(3-trans-p-coumaroyl-rhamnopyranoside) (MW: 578.52)
-
Kaempferol 3-O-alpha-L-(2,3-di-trans-p-coumaroyl-rhamnopyranoside) (MW: 724.66)
These variations in glycosylation pattern and acylation status can significantly affect the compounds' physical properties, bioavailability, and biological activities.
Functional Importance of Acylation
The presence of the p-coumaroyl group in Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is particularly significant from a functional perspective. Acylation of flavonoid glycosides has been shown to modify their antioxidant capacity, increase lipophilicity, and influence their interaction with biological membranes and cellular targets. Similar acylated flavonoid glycosides have been documented in various plant species and often show enhanced bioactivities compared to their non-acylated counterparts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume